1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-
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Overview
Description
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- is a cyclic boron ester with a unique structure that includes a biphenyl group and two methyl groups attached to the dioxaborinane ring
Preparation Methods
The synthesis of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- typically involves the reaction of boronic acids with diols. One common method is the condensation of 2-[1,1’-biphenyl]-3-ylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.
Scientific Research Applications
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds.
Biology: This compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It is investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborinane ring can act as a Lewis acid, accepting electron pairs from donor molecules. This interaction can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its applications in catalysis and drug delivery .
Comparison with Similar Compounds
1,3,2-Dioxaborinane,2-[1,1’-biphenyl]-3-yl-5,5-dimethyl- can be compared with other similar compounds, such as:
2,4-Disubstituted 1,3,2-Dioxaborinanes: These compounds have different substituents on the dioxaborinane ring, leading to variations in their chemical properties and reactivity.
1,3-Dioxanes: These compounds lack the boron atom and have different reactivity and stability profiles.
Boronates: These compounds have similar boron-oxygen bonds but differ in their overall structure and applications.
Properties
Molecular Formula |
C17H19BO2 |
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Molecular Weight |
266.1 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-phenylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-6-9-15(11-16)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
XDHPLKHTJJUWHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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